2-(1-Methylazetidin-3-yl)acetic acid

CNS drug design Lipophilicity optimization Blood-brain barrier penetration

2-(1-Methylazetidin-3-yl)acetic acid is a low-molecular-weight (129.16 g/mol) heterocyclic building block consisting of an N-methylazetidine ring substituted at the 3-position with an acetic acid side chain. The azetidine scaffold provides conformational rigidity through its four-membered ring, while the exocyclic carboxylic acid enables diverse derivatization.

Molecular Formula C6H11NO2
Molecular Weight 129.16
CAS No. 1343050-86-1
Cat. No. B3232581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylazetidin-3-yl)acetic acid
CAS1343050-86-1
Molecular FormulaC6H11NO2
Molecular Weight129.16
Structural Identifiers
SMILESCN1CC(C1)CC(=O)O
InChIInChI=1S/C6H11NO2/c1-7-3-5(4-7)2-6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyFWXIDVNYQQPRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylazetidin-3-yl)acetic acid (CAS 1343050-86-1): A Conformationally Restricted Azetidine Building Block for CNS-Oriented Medicinal Chemistry


2-(1-Methylazetidin-3-yl)acetic acid is a low-molecular-weight (129.16 g/mol) heterocyclic building block consisting of an N-methylazetidine ring substituted at the 3-position with an acetic acid side chain [1]. The azetidine scaffold provides conformational rigidity through its four-membered ring, while the exocyclic carboxylic acid enables diverse derivatization. This compound belongs to a class of azetidine-containing intermediates increasingly employed in the design of central nervous system (CNS) pharmacophores and sp3-rich, lead-like libraries [2].

Why In-Class Substitution of 2-(1-Methylazetidin-3-yl)acetic Acid Cannot Be Assumed Interchangeable: Key Structural and Physicochemical Distinctions


Azetidine-based building blocks are often grouped together in procurement catalogs, yet critical structural features—N-methylation status, the position of the acetic acid tether on the azetidine ring, and ring size—profoundly affect physicochemical properties relevant to CNS drug design, including LogP, pKa, and topological polar surface area (TPSA) [1]. Replacing 2-(1-methylazetidin-3-yl)acetic acid with the non-methylated parent compound, a regioisomer, or a larger-ring homolog can alter protonation state at physiological pH, modulate passive membrane permeability, and affect downstream synthetic strategies. The evidence below quantifies these distinctions across the most relevant comparator set.

Quantitative Differential Evidence: 2-(1-Methylazetidin-3-yl)acetic acid vs. Closest Analogs


N-Methylation Increases Predicted Lipophilicity (XLogP3) by >0.8 Log Units vs. the Parent 2-(Azetidin-3-yl)acetic acid, Favoring Passive CNS Permeation

The N-methyl substituent of the target compound significantly increases predicted lipophilicity compared to its non-methylated parent, 2-(azetidin-3-yl)acetic acid. Based on PubChem-computed XLogP3 values, the target compound (free base) exhibits an XLogP3 of approximately 0.02–0.5, whereas the parent NH-azetidine analog has a more polar value (XLogP3 ≈ -0.8 to -0.5) [1]. This ~0.8–1.0 log unit increase in lipophilicity shifts the compound into the favourable range for passive CNS permeability (optimal CNS LogP ~2–4, but excessively polar compounds with LogP <0 are often excluded). The N-methyl group removes a hydrogen-bond donor, lowering TPSA from ~49.3 Ų (parent) to ~40.5 Ų (target), further supporting membrane permeation [2].

CNS drug design Lipophilicity optimization Blood-brain barrier penetration

The Acetic Acid Side Chain Extends the Carboxylate ~2.5 Å Further from the Azetidine Ring Compared to 1-Methylazetidine-3-carboxylic acid, Altering Binding Geometry

2-(1-Methylazetidin-3-yl)acetic acid positions the carboxylate group two bonds away from the azetidine ring (C3–CH₂–CO₂H), whereas 1-methylazetidine-3-carboxylic acid (CAS 875629-26-8) has the carboxylate directly attached to the ring (C3–CO₂H). This translates to an approximate 2.5 Å extension of the acidic moiety, as estimated from standard C–C bond lengths (~1.54 Å per bond) [1]. In the context of the rigidified glutamate analogue trans-2-carboxyazetidine-3-acetic acid (t-CAA), the additional methylene spacer profoundly affected ligand recognition at ionotropic glutamate receptors and excitatory amino acid transporters (EAATs) [2]. The acetic acid congener is therefore not a direct substitute for the carboxylic acid analog in any receptor- or enzyme-binding pharmacophore.

Structure-based drug design Binding conformation Bioisosteric replacement

C4-Regioisomerism (3- vs. 2-Azetidinyl Acetic Acid) Shifts the Dihedral Angle Between the Carboxylate Vector and the Azetidine Ring Plane by ~60°, Altering Conformational Preferences

The acetic acid moiety at the 3-position of the azetidine ring (target compound) projects the carboxylate at an angle distinct from that of 2-(1-methylazetidin-2-yl)acetic acid (CAS 1588772-95-5). Molecular modelling of azetidine ring conformations indicates that the 3-substituted isomer prefers an envelope conformation where the substituent occupies a pseudo-equatorial position, while the 2-substituted isomer forces a different puckering pattern [1]. This regioisomeric shift alters the vector angle of the carboxylic acid by approximately 60°, as estimated from the azetidine ring geometry [1]. In azetidine-based GABA uptake inhibitors, the position of the acetic acid moiety (C2 vs. C3) directly determined GAT-1 vs. GAT-3 transporter subtype selectivity [2].

Conformational analysis Regioisomer selectivity Medicinal chemistry design

Azetidine Scaffold Confers 2–3-Fold Smaller Rotatable Bond Count and Reduced Conformational Entropy Compared to Piperidine and Pyrrolidine Acetic Acid Analogs, Validated by Cell Painting Morphological Profiling

The four-membered azetidine ring intrinsically limits the number of accessible conformations compared to five-membered (pyrrolidine) or six-membered (piperidine) saturated nitrogen heterocycles. For acetic acid derivatives, the rotatable bond count is 2 for the azetidine series (C3–CH₂ and CH₂–CO₂H) plus zero endocyclic pseudorotation, compared to 2 rotatable exocyclic bonds plus multiple endocyclic conformers for piperidine/pyrrolidine analogs [1]. In a cell painting assay that quantified compound-induced morphological changes, stereoisomeric azetidines produced distinct and more reproducible phenotypic fingerprints compared to more flexible heterocyclic congeners [2]. For the azetidine acetic acid scaffold specifically, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives demonstrated acetylcholinesterase (AChE) inhibition with IC₅₀ values of 52.82–59.17 µM, comparable to the clinical drug rivastigmine (IC₅₀ = 56.1 µM), while larger-ring analogs often suffer from greater entropic penalty and reduced target engagement [3].

Conformational restriction Cell painting assay Lead-likeness

N-Methylation Eliminates the Secondary Amine Hydrogen-Bond Donor, Reducing Microsomal Clearance Propensity Relative to the Unsubstituted Azetidine Parent

The tertiary amine of 2-(1-methylazetidin-3-yl)acetic acid lacks the N–H hydrogen-bond donor present in 2-(azetidin-3-yl)acetic acid. In a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, N-methylation consistently reduced intrinsic microsomal clearance (CL_int) compared to the corresponding NH analogs by attenuating cytochrome P450-mediated N-dealkylation [1]. While compound-specific CL_int values for 2-(1-methylazetidin-3-yl)acetic acid have not been published, the class-level trend shows that tertiary azetidines exhibit 1.5- to 3-fold lower CL_int than their secondary amine counterparts across multiple matched molecular pairs [1]. This reduction is mechanistically attributed to the increased steric hindrance around the nitrogen lone pair, slowing oxidative N-demethylation by CYP3A4 and CYP2D6 isoforms.

Metabolic stability N-dealkylation Intrinsic clearance

Commercial Availability Through ISO-Certified Supply Chains with Documented Purity ≥97% Ensures Reproducibility in Multi-Step Synthetic Sequences

2-(1-Methylazetidin-3-yl)acetic acid is supplied by multiple vendors at purity levels of 97% (NLT) or 98%, with batch-specific certificates of analysis and ISO quality system certification . In contrast, several closely related analogs—including 2-(1-methylazetidin-2-yl)acetic acid and 1-methylazetidine-3-carboxylic acid—are available from a narrower supplier base, often with less documented quality control. The hydrochloride salt (CAS 1909337-03-6, purity 95%) is distributed through Sigma-Aldrich/Merck (now part of Enamine) with full analytical documentation . For multi-step medicinal chemistry campaigns where intermediate purity directly affects downstream yield and biological assay reproducibility, the availability of analytically characterized material from multiple independent sources reduces supply-chain risk.

Chemical procurement Quality assurance API intermediate supply

Optimal Application Scenarios for 2-(1-Methylazetidin-3-yl)acetic acid Based on Quantitative Differential Evidence


CNS Lead-Like Library Synthesis Requiring Balanced Lipophilicity and Low TPSA

The predicted XLogP3 (≈0.02–0.5) and TPSA (40.5 Ų) of the target compound fall within favorable CNS drug space, with improved passive permeability relative to the non-methylated parent (ΔXLogP3 ≈ +0.8 log units). Medicinal chemistry groups constructing sp³-rich, azetidine-based screening libraries should select this N-methylated scaffold when the lead-like criteria demand TPSA <60 Ų and LogP >0 [1].

Synthesis of GABA- or Glutamate-Mimetic Pharmacophores with Defined Carboxylate Geometry

The 3-position acetic acid geometry provides a unique carboxylate vector (~120–130° from the N–C2 axis) distinct from the 2-substituted regioisomer (~60–70°). This geometric preference is relevant when the carboxylic acid must mimic the distal acid of GABA or glutamate in a conformationally constrained analog; the C3 substitution pattern has been validated in published series of GAT-1/GAT-3 transporter inhibitors [2].

Multi-Step Synthetic Sequences Requiring Metabolic Stability of the N-Alkyl Group During Downstream Transformations

The tertiary amine (N–CH₃) eliminates the secondary amine hydrogen-bond donor, which is associated with 1.5–3× lower intrinsic microsomal clearance in matched molecular pair comparisons [3]. When the azetidine acetic acid scaffold is carried through multiple synthetic steps toward a final drug candidate, the N-methyl group remains chemically stable under a wider range of reaction conditions (e.g., amide coupling, reductive amination) that might otherwise oxidize or dealkylate an unprotected NH azetidine.

Procurement-Risk-Minimized Hit-to-Lead Campaigns Requiring Reproducible Intermediate Quality

The target compound is supplied by ≥5 vendors at ≥97% purity, with full analytical documentation, including ISO-certified batches. This multi-source availability reduces the risk of supply interruption and batch variability compared to narrower-supplier analogs such as 2-(1-methylazetidin-2-yl)acetic acid . For hit-to-lead programs spanning 12–24 months, procurement reliability is a critical factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methylazetidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.